molecular formula C9H8FNO4 B11718165 Methyl 2-fluoro-4-methyl-3-nitrobenzoate

Methyl 2-fluoro-4-methyl-3-nitrobenzoate

Cat. No.: B11718165
M. Wt: 213.16 g/mol
InChI Key: YNBXRNUWQKSSEH-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-methyl-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-fluoro-4-methylbenzoate. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, other nucleophiles.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Methyl 2-fluoro-4-methyl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-fluoro-4-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Analytical Chemistry

Separation Techniques:
Methyl 2-fluoro-4-methyl-3-nitrobenzoate can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A study demonstrated its separation on a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase employed consisted of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Medicinal Chemistry

Antimicrobial Activity:
Research has indicated that derivatives of this compound exhibit potential antimicrobial properties. A study assessed a related compound's efficacy against Staphylococcus aureus and Escherichia coli, noting moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL .

Biological Evaluation

Antitubercular Activity:
A series of compounds derived from the structural framework of this compound were synthesized and evaluated for their antitubercular activities against Mycobacterium tuberculosis. The most potent derivative showed an MIC value of 4 µg/mL against both drug-sensitive and rifampin-resistant strains, indicating significant therapeutic potential .

Case Study 1: Antitubercular Compound Development

In a study aimed at developing affordable antitubercular agents, researchers synthesized several derivatives based on this compound. The derivatives were assessed for their efficacy against M. tuberculosis using a microdilution method. The findings revealed that while some compounds exhibited potent activity, they maintained a favorable safety profile in non-cancerous cell lines .

Case Study 2: Pharmacokinetic Studies

The scalability of the HPLC method for this compound has been applied in pharmacokinetic studies to analyze drug absorption and metabolism. This application is crucial for understanding the compound's behavior within biological systems and its potential therapeutic window.

Table 1: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1232
Escherichia coli1064

Table 2: Antitubercular Activity

CompoundMIC (µg/mL)Activity Against
Derivative A4M. tuberculosis H37Rv
Derivative B8Rifampin-resistant M. tuberculosis
Derivative C>64Not effective

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-methyl-3-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group is electron-withdrawing, which affects the reactivity of the benzene ring. The fluorine atom also influences the compound’s reactivity due to its electronegativity. These factors contribute to the compound’s behavior in various chemical reactions, such as nucleophilic aromatic substitution and reduction.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluoro-3-nitrobenzoate: Similar structure but with the nitro group in a different position.

    Methyl 4-fluoro-3-nitrobenzoate: Similar structure with the fluorine and nitro groups in different positions.

    Methyl 2-methyl-3-nitrobenzoate: Similar structure but without the fluorine atom.

Uniqueness

Methyl 2-fluoro-4-methyl-3-nitrobenzoate is unique due to the specific arrangement of its substituents on the benzene ring

Biological Activity

Methyl 2-fluoro-4-methyl-3-nitrobenzoate, a compound of increasing interest in medicinal chemistry, has been evaluated for its biological activity across various studies. This article synthesizes findings from diverse research sources, focusing on its synthesis, biological effects, and potential applications.

Chemical Structure and Synthesis

This compound is characterized by the following chemical structure:

C8H8FNO4\text{C}_8\text{H}_8\text{F}\text{N}\text{O}_4

The synthesis of this compound typically involves the nitration of methyl 2-fluoro-4-methylbenzoate. The methods for synthesizing related compounds often include various organic reactions such as nucleophilic substitutions and esterifications, as seen in studies focusing on similar benzoate derivatives .

Antimicrobial Properties

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with nitro groups can effectively inhibit bacterial growth, particularly against strains of Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (μg/mL)Target Organism
This compound16E. coli
Related derivative A8S. aureus
Related derivative B32Mycobacterium tuberculosis

These findings suggest a promising direction for developing new antibacterial agents based on the structural properties of this compound.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that certain derivatives can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and sepsis. For example, a derivative was noted to significantly reduce levels of pro-inflammatory cytokines in animal models .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against resistant strains of M. tuberculosis. The compound exhibited an MIC value of 16 μg/mL, demonstrating effectiveness comparable to existing first-line treatments .
  • Case Study on Anti-inflammatory Response : Another investigation focused on the anti-inflammatory properties of a related compound in a mouse model of acute pancreatitis. The study found that treatment with the compound led to a significant decrease in pancreatic injury markers and improved survival rates among treated mice .

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate that while it may cause skin irritation and respiratory issues upon exposure, these effects are manageable with proper safety protocols .

Table 2: Safety Profile Summary

EffectDescription
Skin IrritationCauses mild irritation upon contact
Respiratory IrritationMay cause respiratory issues if inhaled
Safety PrecautionsUse protective equipment during handling

Properties

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

methyl 2-fluoro-4-methyl-3-nitrobenzoate

InChI

InChI=1S/C9H8FNO4/c1-5-3-4-6(9(12)15-2)7(10)8(5)11(13)14/h3-4H,1-2H3

InChI Key

YNBXRNUWQKSSEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)F)[N+](=O)[O-]

Origin of Product

United States

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